Methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and a methyl ester group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This interaction can inhibit enzyme function or block receptor signaling pathways, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate is unique due to its combination of a thiazole ring with a piperazine ring and a methyl ester group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2S/c1-16-10(15)14-4-2-13(3-5-14)7-9-8(11)6-12-17-9/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAVWPMNPFPLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CC2=C(C=NS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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